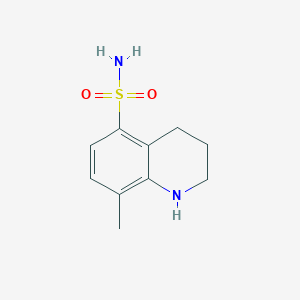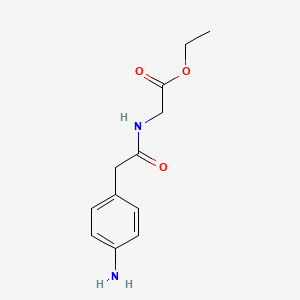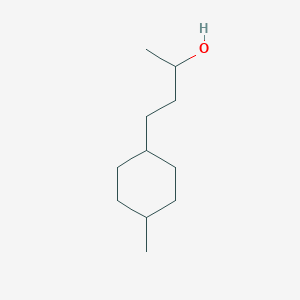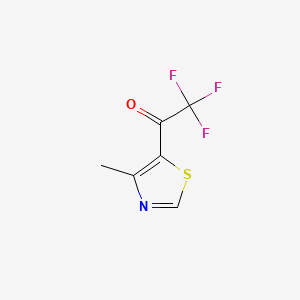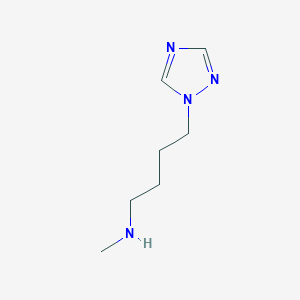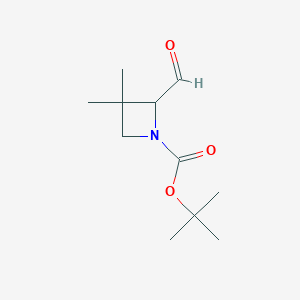
Tert-butyl2-formyl-3,3-dimethylazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol It is known for its unique structure, which includes an azetidine ring, a formyl group, and a tert-butyl ester group
Vorbereitungsmethoden
The synthesis of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate typically involves the reaction of 3,3-dimethylazetidine with tert-butyl chloroformate and a formylating agent under controlled conditions . The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and appropriate catalysts.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Materials Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and applications in biology and medicine.
Wirkmechanismus
The mechanism of action of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the azetidine ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of various products, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate: Similar structure but with different substitution patterns on the azetidine ring.
tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
tert-Butyl 2-formyl-3,3-dimethylpiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an azetidine ring. The uniqueness of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h6,8H,7H2,1-5H3 |
InChI-Schlüssel |
JKBBQSCJTCYVRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1C=O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)

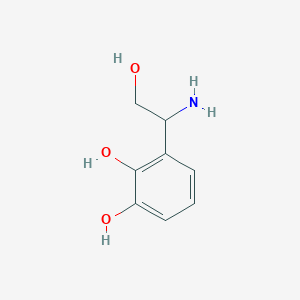
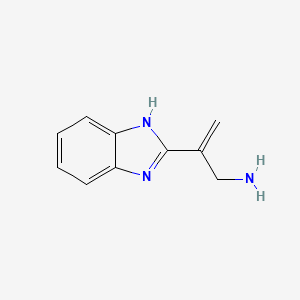

![6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride](/img/structure/B13521602.png)
